Cas no 945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine)

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine structure
945978-64-3 structure
Product name:4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
CAS No:945978-64-3
MF:C18H12ClF4N3O
MW:397.75399684906
CID:2620517

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-p yrimidinamine
    • 4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
    • 4-chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-2-ylamine
    • 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-pyrimidinamine
    • 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluoro[1,1′-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine (ACI)
    • 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluorobiphenyl-4-yl)ethoxy]pyrimidin-2-amine
    • Inchi: 1S/C18H12ClF4N3O/c19-14-9-15(26-17(24)25-14)27-16(18(21,22)23)11-6-4-10(5-7-11)12-2-1-3-13(20)8-12/h1-9,16H,(H2,24,25,26)
    • InChI Key: PQVUOKKRKFNGNS-UHFFFAOYSA-N
    • SMILES: FC1C=C(C2C=CC(C(C(F)(F)F)OC3C=C(Cl)N=C(N)N=3)=CC=2)C=CC=1

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders
Shi, Zhi-Cai; Devasagayaraj, Arokiasamy; Gu, Kunjian; Jin, Haihong; Marinelli, Brett; et al, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  5 h, rt → 50 °C
1.3 Reagents: Sodium chloride Solvents: Water ;  cooled
Reference
Tryptophan hydroxylase inhibitors for treating osteoporosis
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, rt → 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ;  5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ;  overnight, 50 °C
1.3 Reagents: Water ;  cooled
Reference
Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO
Johansen, Martin B. ; Gedde, Oliver R.; Mayer, Thea S.; Skrydstrup, Troels, Organic Letters, 2020, 22(11), 4068-4072

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Raw materials

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Preparation Products

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.